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Compound of Interest

Compound Name:

6-

(Methyl(phenyl)amino)nicotinaldeh

yde

Cat. No.: B566913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-
(Methyl(phenyl)amino)nicotinaldehyde. Due to the limited availability of published

experimental spectra for the target compound, this guide presents a combination of predicted

data for 6-(Methyl(phenyl)amino)nicotinaldehyde and experimental data for structurally

similar compounds. This approach allows for a foundational validation of the expected

spectroscopic characteristics.

Data Presentation
The following tables summarize the predicted and experimental spectroscopic data for 6-
(Methyl(phenyl)amino)nicotinaldehyde and its analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
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Compound
Proton
Assignment

Predicted
Chemical Shift
(δ ppm) for 6-
(Methyl(phenyl
)amino)nicotin
aldehyde

Experimental
Chemical Shift
(δ ppm) for 6-
(Methylamino)
nicotinaldehyd
e

Experimental
Chemical Shift
(δ ppm) for 6-
Methylnicotina
ldehyde

6-

(Methyl(phenyl)a

mino)nicotinalde

hyde

Aldehyde-H ~9.8 - 10.2 - 10.1

Pyridine-H (ortho

to CHO)
~8.5 - 8.8 - 8.8

Pyridine-H (meta

to CHO)
~7.8 - 8.2 - 8.0

Pyridine-H (ortho

to N)
~6.5 - 6.9 - -

Phenyl-H ~7.2 - 7.6 - -

N-CH₃ ~3.3 - 3.6 - -

6-

(Methylamino)nic

otinaldehyde

Aldehyde-H - Not Available -

Pyridine-H - Not Available -

N-CH₃ - Not Available -

6-

Methylnicotinalde

hyde

Aldehyde-H - - 10.1

Pyridine-H - - 8.8, 8.0, 7.4

C-CH₃ - - 2.6

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Compound Carbon Assignment
Predicted Chemical Shift
(δ ppm)

6-

(Methyl(phenyl)amino)nicotinal

dehyde

C=O (Aldehyde) ~190 - 195

Pyridine-C (ipso to CHO) ~130 - 135

Pyridine-C (ortho to CHO) ~150 - 155

Pyridine-C (meta to CHO) ~120 - 125

Pyridine-C (ipso to N) ~160 - 165

Phenyl-C (ipso to N) ~145 - 150

Phenyl-C ~120 - 130

N-CH₃ ~40 - 45

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

Compound
Functional Group
Vibration

Predicted
Wavenumber
(cm⁻¹) for 6-
(Methyl(phenyl)ami
no)nicotinaldehyde

Experimental
Wavenumber
(cm⁻¹) for General
Aromatic
Aldehydes[1][2]

6-

(Methyl(phenyl)amino)

nicotinaldehyde

C=O Stretch

(Aldehyde)
~1690 - 1710 1685 - 1715

C-H Stretch

(Aldehyde)
~2720 and ~2820

2700 - 2760 and 2800

- 2860

C=C Stretch

(Aromatic)
~1580 - 1620 1500 - 1600

C-N Stretch ~1300 - 1350 -
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Table 4: Mass Spectrometry Data (Predicted)

Compound Ionization Mode Predicted m/z [M+H]⁺

6-

(Methyl(phenyl)amino)nicotinal

dehyde

ESI 213.0971

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a

5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans.

Spectral Width: 0 to 220 ppm.
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Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation:

Solid Samples (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of

dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is

placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a

thin film of the sample.

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The

spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted

and mixed with a matrix solution if using MALDI, or infused directly for ESI.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) source is used.

ESI-MS Parameters:

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: 1-2 L/min.

Drying Gas Flow: 5-10 L/min.

Drying Gas Temperature: 200-350 °C.

Data Processing: The mass-to-charge ratios (m/z) of the ions are recorded. The data is

processed to identify the molecular ion peak and major fragment ions.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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